N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride
Description
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxolobenzo-thiazole moiety, a diethylaminoethyl group, and a pyrrolidinylsulfonylbenzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O5S2.ClH/c1-3-27(4-2)13-14-29(25-26-20-15-21-22(34-17-33-21)16-23(20)35-25)24(30)18-7-9-19(10-8-18)36(31,32)28-11-5-6-12-28;/h7-10,15-16H,3-6,11-14,17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCKBWUBUSOIQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride typically involves multiple steps:
Formation of the dioxolobenzo-thiazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the diethylaminoethyl group: This is usually achieved through nucleophilic substitution reactions.
Introduction of the pyrrolidinylsulfonylbenzamide group: This step often involves sulfonylation and amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is unique due to its complex structure and the presence of multiple functional groups. This complexity allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Biological Activity
N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride (CAS No. 1052537-76-4) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 531.0 g/mol. Its complex structure includes a diethylaminoethyl group and a dioxolobenzothiazole moiety, contributing to its biological properties. The hydrochloride salt form enhances solubility and stability, making it suitable for various applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃ClN₄O₄S |
| Molecular Weight | 531.0 g/mol |
| CAS Number | 1052537-76-4 |
| Solubility | Enhanced in hydrochloride form |
Synthesis
The synthesis typically involves several steps:
- Preparation of the Core Structure : The benzamide structure is synthesized first.
- Introduction of Functional Groups : The diethylaminoethyl group is added through nucleophilic substitution.
- Formation of the Dioxolobenzothiazole Moiety : This is achieved via cyclization reactions.
- Hydrochloride Formation : The final step involves reacting the free base with hydrochloric acid.
The mechanism of action for this compound appears to involve interaction with specific molecular targets such as enzymes or receptors. The binding to active sites can modulate cellular signaling pathways, influencing physiological responses.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown antibacterial and antifungal effects with minimal inhibitory concentrations (MIC) as low as 50 μg/mL against various pathogens .
Neuroprotective Effects
Benzothiazole derivatives have been explored for their neuroprotective potential, particularly in conditions like Alzheimer's and Parkinson's diseases. They interact with adenosine receptors, which are implicated in neuroprotection and modulation of neurotransmitter release .
Antiproliferative Activity
In vitro studies have demonstrated that compounds related to this structure can inhibit cell proliferation in various cancer cell lines. For example, certain derivatives showed IC50 values indicating effective inhibition of cancer cell growth .
Case Studies
- Alzheimer's Disease Research :
- Cancer Cell Line Testing :
- Neuroprotection :
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how are intermediates validated?
The synthesis involves multi-step reactions, typically starting with the formation of the benzothiazole core via cyclization of substituted anilines with thiourea derivatives. Subsequent steps include sulfonylation using 4-pyrrolidin-1-ylsulfonylbenzoyl chloride and amidation with diethylaminoethylamine. Intermediates are validated using thin-layer chromatography (TLC) for Rf values and purified via recrystallization (e.g., ethanol/water mixtures). Structural confirmation relies on -NMR, -NMR, and IR spectroscopy to verify functional groups like sulfonamide (1320–1290 cm) and benzothiazole (1600–1450 cm) .
Q. Which characterization techniques are critical for assessing purity and structural integrity?
Essential techniques include:
- Melting point analysis : To confirm crystalline purity (e.g., deviations >2°C suggest impurities).
- High-resolution mass spectrometry (HRMS) : For exact molecular weight validation (e.g., resolving isotopic patterns).
- Elemental analysis : To verify C, H, N, S content within ±0.4% of theoretical values.
- HPLC with UV detection : For quantifying residual solvents or byproducts .
Q. How is preliminary bioactivity screening conducted for this compound?
Standard protocols include:
- Antimicrobial assays : Agar dilution methods (e.g., MIC determination against S. aureus or C. albicans), comparing activity to reference drugs like ampicillin .
- Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC values.
- Enzyme inhibition studies : Spectrophotometric monitoring of target enzymes (e.g., kinase or protease inhibition) .
Advanced Research Questions
Q. How can Bayesian optimization enhance reaction yield compared to traditional one-variable-at-a-time (OVAT) approaches?
Bayesian optimization uses Gaussian process models to predict optimal conditions (e.g., temperature, solvent ratio, catalyst loading) with fewer experiments. For example, it can simultaneously optimize sulfonylation efficiency and reduce side-product formation by iteratively updating reaction parameters based on prior outcomes. Evidence from analogous systems shows a 20–30% yield improvement over OVAT methods .
Q. What statistical frameworks are recommended to resolve contradictions in bioactivity data across assays?
Contradictions often arise from assay variability (e.g., cell line sensitivity, incubation time). Solutions include:
- Meta-analysis : Pool data from multiple assays (e.g., MIC, IC) using mixed-effects models to identify outliers.
- Dose-response curve normalization : Align data to a common reference standard (e.g., clotrimazole for antifungal activity) .
- Principal Component Analysis (PCA) : To disentangle assay-specific noise from true bioactivity trends .
Q. How should researchers design experiments to study structure-activity relationships (SAR) for the benzothiazole core?
- Design of Experiments (DoE) : Use factorial designs to vary substituents (e.g., diethylaminoethyl vs. dimethylamino groups) and assess impacts on logP and binding affinity.
- Molecular docking : Pre-screen substituent configurations against target proteins (e.g., CYP450 isoforms) to prioritize synthetic targets.
- QSAR modeling : Train models on bioactivity data to predict optimal substituent electronic/pharmacophore properties .
Q. What strategies mitigate degradation during long-term stability studies of this hydrochloride salt?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the dioxolane ring).
- Stabilizers : Co-formulate with antioxidants (e.g., BHT) or buffer salts (e.g., citrate) to maintain pH 4–5 in aqueous solutions.
- HPLC-MS monitoring : Track degradation products like free benzothiazole or sulfonic acid derivatives .
Q. How can flow chemistry improve scalability of the final amidation step?
Continuous-flow reactors enable precise control of residence time and mixing, reducing side reactions (e.g., over-sulfonylation). For example, a microreactor with a 2-minute residence time at 80°C can achieve >90% conversion, compared to 60% in batch reactors. In-line IR spectroscopy allows real-time monitoring of the diethylaminoethylamine coupling step .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
